The synthesis of 6-methyl-2,3,8,9,10,11-hexahydro benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one can be approached through several methods. One prominent strategy involves the use of hydroboration followed by cyclization reactions. For instance, the synthesis can start from simpler precursors such as olivetol and citronellal through a series of reactions including Knoevenagel condensation and Diels-Alder reactions .
The molecular structure of 6-methyl-2,3,8,9,10,11-hexahydro benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one can be described as follows:
Crystallographic studies have provided insights into bond lengths and angles within the molecule, confirming that they fall within normal ranges for similar organic compounds .
Chemical reactions involving 6-methyl-2,3,8,9,10,11-hexahydro benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one include various transformations that can enhance its pharmacological profile. Notably:
Reactions are often monitored using thin-layer chromatography to ensure completeness and purity before proceeding to further transformations.
The mechanism of action for compounds like 6-methyl-2,3,8,9,10,11-hexahydro benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one is primarily linked to their interaction with cannabinoid receptors in the endocannabinoid system. These interactions may modulate various physiological processes including pain perception, mood regulation, and inflammation.
Data from biological studies suggest that saturated cannabinoids may exhibit distinct pharmacokinetic profiles compared to their unsaturated counterparts .
The physical and chemical properties of 6-methyl-2,3,8,9,10,11-hexahydro benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one include:
Relevant data indicate that these properties can significantly affect the compound's bioavailability and efficacy .
The applications of 6-methyl-2,3,8,9,10,11-hexahydro benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one are primarily found in scientific research:
Research continues to explore its full range of biological activities and potential clinical applications .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: